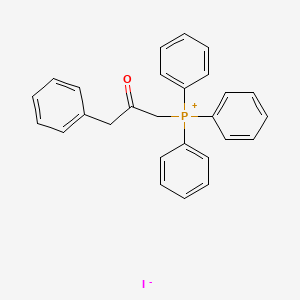
(2-Oxo-3-phenylpropyl)(triphenyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-3-phenylpropyl)(triphenyl)phosphanium iodide is a phosphonium salt that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a phosphonium center bonded to a triphenylphosphine moiety and a 2-oxo-3-phenylpropyl group, with iodide as the counterion. Its applications span organic synthesis, catalysis, and potentially medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-3-phenylpropyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with a suitable halide precursor of the 2-oxo-3-phenylpropyl group. One common method is the reaction of triphenylphosphine with 2-oxo-3-phenylpropyl iodide under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: (2-Oxo-3-phenylpropyl)(triphenyl)phosphanium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction: The phosphonium center can participate in redox reactions, potentially forming phosphine oxides or reduced phosphines.
Addition Reactions: The compound can react with electrophiles or nucleophiles, adding to the carbonyl or phenyl groups.
Common Reagents and Conditions:
Nucleophiles: Such as halides, cyanides, or thiolates, can replace the iodide ion.
Oxidizing Agents: Like hydrogen peroxide or m-chloroperbenzoic acid, can oxidize the phosphonium center.
Reducing Agents: Such as lithium aluminum hydride, can reduce the carbonyl group.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield different phosphonium salts, while oxidation reactions produce phosphine oxides.
Scientific Research Applications
(2-Oxo-3-phenylpropyl)(triphenyl)phosphanium iodide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in various organic transformations, including Wittig reactions to form alkenes.
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating reactions like hydrogenation and cross-coupling.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism by which (2-Oxo-3-phenylpropyl)(triphenyl)phosphanium iodide exerts its effects depends on the specific reaction or application. In catalysis, the phosphonium center can coordinate with metal ions, altering their reactivity and facilitating various transformations. In organic synthesis, the compound can act as a nucleophile or electrophile, participating in the formation or breaking of chemical bonds.
Comparison with Similar Compounds
Triphenylphosphine: A widely used phosphine ligand in catalysis.
(2-Oxo-3-phenylpropyl)phosphine: Similar structure but lacks the triphenylphosphine moiety.
Phosphonium Salts: Such as methyltriphenylphosphonium iodide, which have different alkyl groups attached to the phosphonium center.
Uniqueness: (2-Oxo-3-phenylpropyl)(triphenyl)phosphanium iodide is unique due to the presence of both a 2-oxo-3-phenylpropyl group and a triphenylphosphine moiety
Properties
CAS No. |
61553-37-5 |
|---|---|
Molecular Formula |
C27H24IOP |
Molecular Weight |
522.4 g/mol |
IUPAC Name |
(2-oxo-3-phenylpropyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C27H24OP.HI/c28-24(21-23-13-5-1-6-14-23)22-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27;/h1-20H,21-22H2;1H/q+1;/p-1 |
InChI Key |
KUWVNFBIZOHOHC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















